1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea
Description
1-(2-Cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea is a synthetic urea derivative characterized by a central urea backbone substituted with a 2-cyclohexyl-2-hydroxyethyl group and a diphenylmethyl moiety. The diphenylmethyl substituent introduces significant steric bulk and aromaticity, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
1-benzhydryl-3-(2-cyclohexyl-2-hydroxyethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c25-20(17-10-4-1-5-11-17)16-23-22(26)24-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h2-3,6-9,12-15,17,20-21,25H,1,4-5,10-11,16H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOATMMFZWVNHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of cyclohexylamine with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine. This intermediate is then reacted with diphenylmethyl isocyanate to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The urea group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea with structurally or functionally related compounds, based on evidence from diverse sources:
Key Observations:
Structural Variations and Lipophilicity: The target compound exhibits higher lipophilicity compared to analogs with phenyl or methoxyphenyl groups (e.g., ), due to the cyclohexyl and diphenylmethyl substituents. This property may enhance membrane permeability but reduce aqueous solubility. Nitrosoureas (e.g., ) are distinct due to their nitroso group, enabling alkylation and crosslinking DNA, unlike the non-alkylating urea derivatives.
Synthesis and Stability :
- Compound 21 () was synthesized in 48% yield, suggesting moderate efficiency. The target compound’s synthesis data are unavailable, but steric hindrance from diphenylmethyl may reduce yields compared to less bulky analogs.
- Nitrosoureas () degrade rapidly in plasma (~5 min half-life), forming reactive intermediates like 2-chloroethyl carbonium ions. The target urea lacks this instability, implying a different metabolic pathway.
Biological Activity :
- Nitrosoureas () are clinically used for their CNS penetration and antineoplastic activity but exhibit delayed hematological toxicity. The target compound’s mechanism likely differs, possibly acting as a enzyme inhibitor or receptor modulator.
- Ureas with hydroxyphenyl groups () may exhibit antioxidant or metal-chelating properties, whereas the target’s diphenylmethyl group favors hydrophobic interactions.
Physical Properties :
- Melting points for similar compounds range widely (e.g., 89°C–166.7°C for compounds). The diphenylmethyl group in the target may elevate its melting point due to crystal packing efficiency.
Biological Activity
1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)urea, also known as CAS No. 1351600-11-7 , is a complex organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biology. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
The compound features a unique structure comprising cyclohexyl, hydroxyethyl, and diphenylmethyl groups, which contribute to its distinct chemical properties. The molecular formula is , with a molecular weight of approximately 352.4699 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C22H28N2O2 |
| Molecular Weight | 352.4699 g/mol |
| CAS Number | 1351600-11-7 |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate : Cyclohexylamine reacts with 2-chloroethanol to form 2-cyclohexyl-2-hydroxyethylamine.
- Formation of Final Product : The intermediate is then reacted with diphenylmethyl isocyanate under controlled conditions using solvents like dichloromethane or toluene.
This method allows for the efficient production of the compound while ensuring high purity through purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate biological pathways, potentially leading to therapeutic effects.
Therapeutic Potential
Research indicates that this compound may possess various therapeutic properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for further investigation in inflammatory disease models.
- Analgesic Properties : The compound has been explored for its analgesic effects, which could provide alternative pain management strategies.
Case Studies and Research Findings
- Antitumor Activity : A comparative study on similar compounds revealed that modifications in the urea structure significantly affect their antitumor efficacy. For instance, compounds with hydroxylated groups exhibited reduced activity compared to their non-hydroxylated counterparts, indicating the importance of structural features in biological activity .
- Genotoxicity Assessment : Investigations into the genotoxic effects showed that related compounds could induce DNA damage, emphasizing the need for careful evaluation of their safety profiles in therapeutic contexts .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)carbamate | Moderate anti-inflammatory effects |
| 1-(2-cyclohexyl-2-hydroxyethyl)-3-(diphenylmethyl)thiourea | Enhanced analgesic properties |
This comparison highlights the unique biological properties conferred by different functional groups attached to the urea moiety.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
